Cas no 685892-11-9 (2-hydroxy-2-(2,3,5,6-tetrafluorophenyl)acetic acid)
2-hydroxy-2-(2,3,5,6-tetrafluorophenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-hydroxy-2-(2,3,5,6-tetrafluorophenyl)acetic acid
- 685892-11-9
- 2,3,5,6-Tetrafluoro-I+/--hydroxybenzeneacetic acid
- DTXSID601242203
- SCHEMBL456471
- CS-0267878
- 2-hydroxy-2-(2,3,5,6-tetrafluorophenyl)aceticAcid
- EN300-1869670
- 2,3,5,6-Tetrafluoromandelic acid
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- MDL: MFCD03789124
- Inchi: 1S/C8H4F4O3/c9-2-1-3(10)6(12)4(5(2)11)7(13)8(14)15/h1,7,13H,(H,14,15)
- InChI Key: HKPLPZPFEQLEFM-UHFFFAOYSA-N
- SMILES: FC1C(=CC(=C(C=1C(C(=O)O)O)F)F)F
Computed Properties
- Exact Mass: 224.00965663Da
- Monoisotopic Mass: 224.00965663Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 57.5Ų
2-hydroxy-2-(2,3,5,6-tetrafluorophenyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 019263-1g |
2,3,5,6-Tetrafluoromandelic acid |
685892-11-9 | 98% | 1g |
£22.00 | 2022-03-01 | |
| Fluorochem | 019263-5g |
2,3,5,6-Tetrafluoromandelic acid |
685892-11-9 | 98% | 5g |
£95.00 | 2022-03-01 | |
| eNovation Chemicals LLC | Y1263266-250mg |
2,3,5,6-Tetrafluoromandelic acid |
685892-11-9 | 98% | 250mg |
$170 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1263266-1g |
2,3,5,6-Tetrafluoromandelic acid |
685892-11-9 | 98% | 1g |
$245 | 2024-06-05 | |
| Alichem | A015023706-250mg |
2,3,5,6-Tetrafluoromandelic acid |
685892-11-9 | 97% | 250mg |
$475.20 | 2023-09-01 | |
| Alichem | A015023706-500mg |
2,3,5,6-Tetrafluoromandelic acid |
685892-11-9 | 97% | 500mg |
$831.30 | 2023-09-01 | |
| Alichem | A015023706-1g |
2,3,5,6-Tetrafluoromandelic acid |
685892-11-9 | 97% | 1g |
$1475.10 | 2023-09-01 | |
| Enamine | EN300-1869670-0.05g |
2-hydroxy-2-(2,3,5,6-tetrafluorophenyl)acetic acid |
685892-11-9 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1869670-0.1g |
2-hydroxy-2-(2,3,5,6-tetrafluorophenyl)acetic acid |
685892-11-9 | 0.1g |
$615.0 | 2023-09-18 | ||
| Enamine | EN300-1869670-0.25g |
2-hydroxy-2-(2,3,5,6-tetrafluorophenyl)acetic acid |
685892-11-9 | 0.25g |
$642.0 | 2023-09-18 |
2-hydroxy-2-(2,3,5,6-tetrafluorophenyl)acetic acid Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 2-hydroxy-2-(2,3,5,6-tetrafluorophenyl)acetic acid
Research Brief on 2-hydroxy-2-(2,3,5,6-tetrafluorophenyl)acetic acid (CAS: 685892-11-9): Recent Advances and Applications
The compound 2-hydroxy-2-(2,3,5,6-tetrafluorophenyl)acetic acid (CAS: 685892-11-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This fluorinated aromatic compound is a key intermediate in the synthesis of various bioactive molecules, particularly those targeting enzyme inhibition and receptor modulation. Recent studies have explored its potential in drug discovery, material science, and agrochemical applications, leveraging its unique physicochemical properties conferred by the tetrafluorophenyl moiety.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-hydroxy-2-(2,3,5,6-tetrafluorophenyl)acetic acid as a building block for novel COX-2 inhibitors. The researchers utilized its chiral center to develop enantioselective anti-inflammatory agents with improved gastrointestinal safety profiles compared to traditional NSAIDs. Molecular docking simulations revealed that the tetrafluorophenyl group enhances binding affinity through hydrophobic interactions with the COX-2 active site.
In the realm of antimicrobial research, a team from ETH Zurich reported in ACS Infectious Diseases (2024) that derivatives of 685892-11-9 exhibited potent activity against multidrug-resistant Gram-positive pathogens. The electron-withdrawing effect of the fluorine atoms was found to stabilize the molecule against metabolic degradation, while the carboxylic acid functionality enabled salt formation for improved solubility. Minimum inhibitory concentrations (MICs) against MRSA were reported in the range of 0.5-2 μg/mL for the most active analogs.
Material science applications have also emerged, with a recent Nature Communications paper (2024) describing the use of 2-hydroxy-2-(2,3,5,6-tetrafluorophenyl)acetic acid as a linker for metal-organic frameworks (MOFs). The compound's ability to chelate metal ions while maintaining structural rigidity led to the development of MOFs with unprecedented gas storage capacities, particularly for CO2 capture applications. The fluorinated aromatic ring was shown to enhance framework stability at elevated temperatures.
Synthetic methodology developments have kept pace with these applications. A 2024 Organic Process Research & Development article detailed a continuous-flow synthesis of 685892-11-9 that achieved 85% yield with >99% enantiomeric excess using an immobilized lipase catalyst. This green chemistry approach significantly reduced solvent waste compared to traditional batch processes while maintaining the strict purity requirements for pharmaceutical intermediates.
Looking forward, the unique properties of 2-hydroxy-2-(2,3,5,6-tetrafluorophenyl)acetic acid position it as a versatile scaffold for multiple therapeutic areas. Current clinical trials include its derivatives as potential treatments for metabolic disorders and oncological indications. The compound's synthetic accessibility and tunable pharmacology suggest it will remain an important tool in medicinal chemistry for the foreseeable future.
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